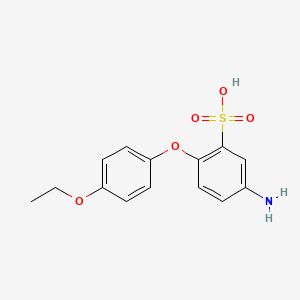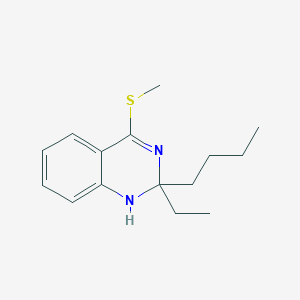
2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline is a synthetic organic compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate aniline derivatives with carbonyl compounds under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and pressure conditions to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Butyl-4-(methylsulfanyl)-1,2-dihydroquinazoline
- 2-Ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline
- 2-Butyl-2-ethyl-1,2-dihydroquinazoline
Uniqueness
2-Butyl-2-ethyl-4-(methylsulfanyl)-1,2-dihydroquinazoline is unique due to the presence of both butyl and ethyl groups along with a methylsulfanyl group. This specific combination of substituents may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
872611-76-2 |
|---|---|
Formule moléculaire |
C15H22N2S |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-butyl-2-ethyl-4-methylsulfanyl-1H-quinazoline |
InChI |
InChI=1S/C15H22N2S/c1-4-6-11-15(5-2)16-13-10-8-7-9-12(13)14(17-15)18-3/h7-10,16H,4-6,11H2,1-3H3 |
Clé InChI |
JHFNEGZSQGZZRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(NC2=CC=CC=C2C(=N1)SC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-[(2-Aminopropyl)imino]-1-phenylbutan-1-one](/img/structure/B14202003.png)
![1-{3-[2-(Methanesulfonyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14202012.png)
![(3Z)-4,4,4-Trifluoro-1-(4-fluorophenyl)-3-[(3-methylphenyl)imino]butan-1-one](/img/structure/B14202022.png)
![3',5'-Dibromo-4'-hydroxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14202024.png)
![Methanone, [3-methyl-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14202027.png)
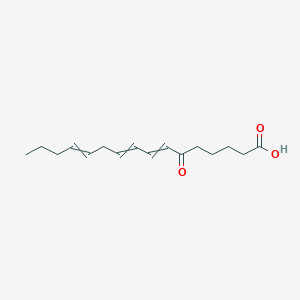
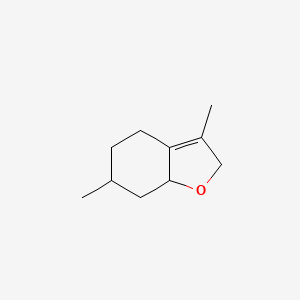
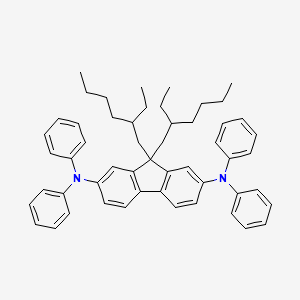
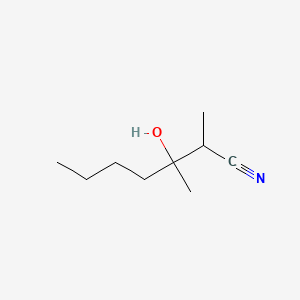
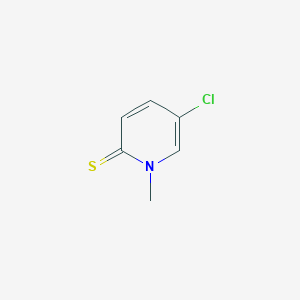
![Ethyl [2-(methylsulfanyl)-1,3-thiazol-5-yl]acetate](/img/structure/B14202053.png)
![1,1'-[{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}bis(methyleneoxy)]bis(4-nitrobenzene)](/img/structure/B14202055.png)
![(2R)-2-[(2S)-pent-3-en-2-yl]cyclohexan-1-one](/img/structure/B14202058.png)
